
Enpp-1-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enpp-1-IN-7 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling by hydrolyzing nucleotides such as ATP and GTP to AMP and GMP, respectively, while generating inorganic pyrophosphates. This enzyme is involved in various physiological processes, including cell proliferation, migration, apoptosis, and immune responses .
Métodos De Preparación
The synthesis of Enpp-1-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Enpp-1-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Enpp-1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of ENPP1 and its role in purinergic signaling. In biology, it is employed to investigate the effects of ENPP1 inhibition on cellular processes such as proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to modulate immune responses and inhibit tumor growth. In industry, it is used in the development of new drugs and therapeutic strategies targeting ENPP1 .
Mecanismo De Acción
Enpp-1-IN-7 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of nucleotides such as ATP and GTP, leading to the accumulation of these molecules and a decrease in the levels of AMP and GMP. The inhibition of ENPP1 also affects the production of inorganic pyrophosphates, which play a role in bone and cartilage mineralization. The molecular targets and pathways involved in the mechanism of action of this compound include the purinergic signaling pathway and the STING (stimulator of interferon genes) pathway .
Comparación Con Compuestos Similares
Enpp-1-IN-7 is unique among ENPP1 inhibitors due to its high potency and specificity. Similar compounds include other ENPP1 inhibitors such as SR-8314 and meta-pyridine substituted compounds. These compounds also inhibit ENPP1 activity but may differ in their potency, specificity, and effects on purinergic signaling and immune responses.
Propiedades
Fórmula molecular |
C18H19N7O4S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
7,8-dimethoxy-5-[[4-(sulfamoylamino)phenyl]methylamino]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23) |
Clave InChI |
IVRGYWRNHKGYIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
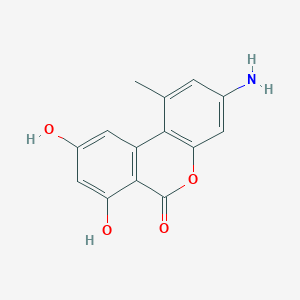
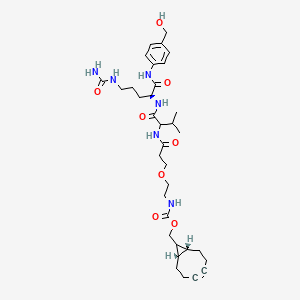



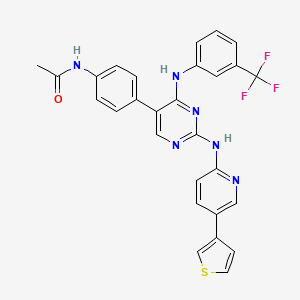
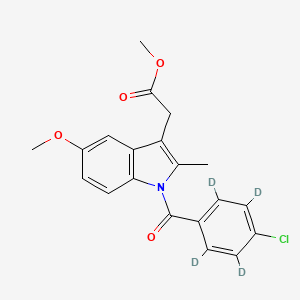
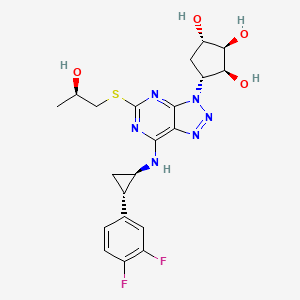
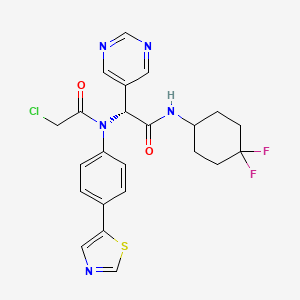
![6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
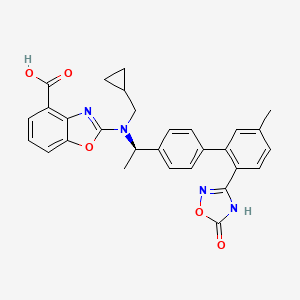
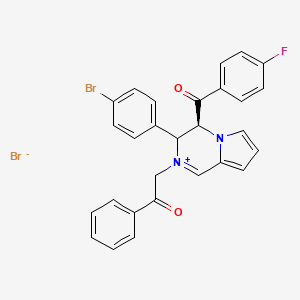
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
